![molecular formula C17H22N4O2 B2647455 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 1211628-97-5](/img/structure/B2647455.png)
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide
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Overview
Description
The 3,5-dimethyl-1H-pyrazol-1-yl group is a type of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Synthesis Analysis
The synthesis of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group often involves the reaction of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . For example, 1,3,5-trisubstituted-1H-pyrazoles were synthesized via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group can be determined by techniques such as X-ray crystallography . For example, the crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving compounds with the 3,5-dimethyl-1H-pyrazol-1-yl group can be influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group can be determined by techniques such as IR, ¹H, ¹³C NMR and mass spectral data .Scientific Research Applications
Ethylene Oligomerization Catalysts
A study by Ainooson et al. (2011) explored the synthesis of pyrazolyl iron, cobalt, nickel, and palladium complexes, investigating their potential as ethylene oligomerization catalysts. The research found that certain nickel complexes, specifically with ligands related to the pyrazolyl family, demonstrated significant activity in ethylene oligomerization, showcasing their potential in industrial applications for producing higher hydrocarbons from ethylene. This indicates the broader utility of pyrazolyl derivatives in catalysis and material science. (Ainooson et al., 2011)
Molecular Structures and Catalysis
Further research by Pons et al. (2010) on Pd(II) and Pt(II) complexes with pyrazole-derived ligands emphasized the importance of these compounds in understanding the relationship between molecular structure and catalytic activity. Their work, focusing on the synthesis, characterization, and x-ray crystal structure analysis, provides insight into how these compounds can be designed for enhanced performance in various chemical transformations. This study contributes to the foundational knowledge required to develop new catalysts for industrial applications. (Pons et al., 2010)
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) synthesized new pyrazolopyridine derivatives, assessing their antioxidant, antitumor, and antimicrobial activities. The study showcased the potential pharmaceutical applications of pyrazolyl derivatives, highlighting their versatility beyond catalysis and suggesting their applicability in developing new therapeutic agents. The compounds exhibited promising activities, particularly against liver and breast cancer cell lines, demonstrating the potential for pyrazolyl derivatives in medicinal chemistry. (El‐Borai et al., 2013)
Ethylene Polymerization
Obuah et al. (2014) conducted a study on the solvent and co-catalyst dependent oligomerization and polymerization of ethylene using pyrazolylamine nickel(II) catalysts. Their research adds to the understanding of how different reaction conditions can influence the outcome of ethylene polymerization processes, offering insights into optimizing industrial polymer production. Such studies are crucial for the development of more efficient and selective catalysts in polymer science. (Obuah et al., 2014)
Mechanism of Action
The mechanism of action of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQGKCZIOOVVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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